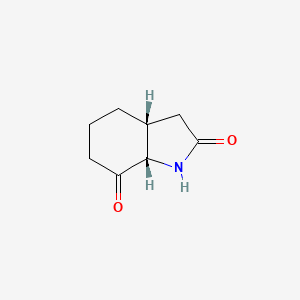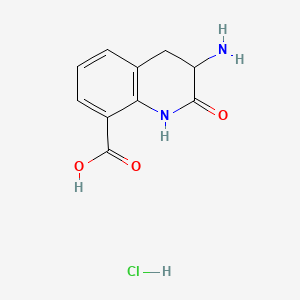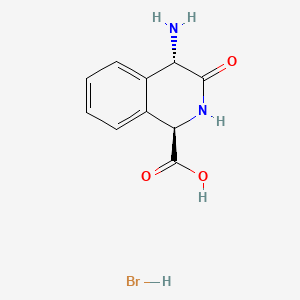![molecular formula C24H27NO3 B569529 N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester CAS No. 1404234-03-2](/img/no-structure.png)
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester, also known as NPC-15437, is a chemical compound that has been gaining attention in the scientific research field due to its potential therapeutic applications. NPC-15437 is a selective inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of several cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester is a selective inhibitor of PP2A, which is a serine/threonine phosphatase that is involved in the regulation of several cellular processes. PP2A is a heterotrimeric enzyme that consists of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). This compound binds to the B subunit of PP2A, leading to the inhibition of its phosphatase activity. This results in the accumulation of phosphorylated substrates, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In neurodegenerative disorders, this compound can decrease tau phosphorylation, leading to a potential slowing down of the disease progression. In viral infections, this compound can inhibit viral replication, leading to a decrease in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester has several advantages for lab experiments, including its selectivity for PP2A, its potential therapeutic applications, and its ability to modulate signaling pathways. However, there are also some limitations to its use in lab experiments, including its low solubility in water, its relatively low yield in synthesis, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester, including the optimization of its synthesis method, the development of more potent and selective inhibitors of PP2A, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and downstream signaling pathways. Additionally, the development of novel drug delivery systems may enhance the efficacy and specificity of this compound for targeted therapy.
Métodos De Síntesis
The synthesis of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester involves several steps, starting from the reaction of 1-naphthol with 1-bromo-3-phenylpropane in the presence of a base to form 3-(1-naphthalenyloxy)-1-phenylpropan-1-ol. The resulting product is then treated with triphosgene to obtain the corresponding isocyanate, which is then reacted with tert-butanolamine to form this compound. The overall yield of the synthesis is around 25%.
Aplicaciones Científicas De Investigación
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester has been shown to have potential therapeutic applications in several diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, PP2A is often downregulated, leading to uncontrolled cell growth and proliferation. This compound can inhibit PP2A, leading to cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, PP2A is involved in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. This compound can inhibit PP2A, leading to a decrease in tau phosphorylation and potentially slowing down the progression of the disease. In viral infections, PP2A is involved in the replication of several viruses, including HIV and HCV. This compound can inhibit PP2A, leading to a decrease in viral replication.
Propiedades
Número CAS |
1404234-03-2 |
|---|---|
Fórmula molecular |
C24H27NO3 |
Peso molecular |
377.484 |
Nombre IUPAC |
tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C24H27NO3/c1-24(2,3)28-23(26)25-21(19-11-5-4-6-12-19)16-17-27-22-15-9-13-18-10-7-8-14-20(18)22/h4-15,21H,16-17H2,1-3H3,(H,25,26) |
Clave InChI |
DYLNOWNCGBJNMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



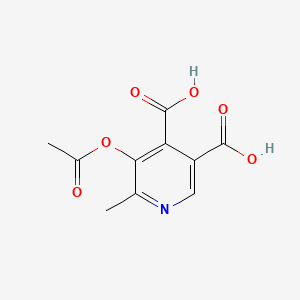
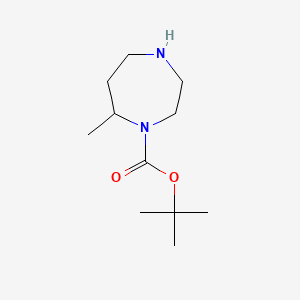
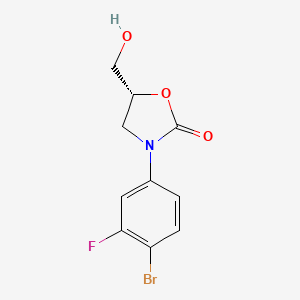
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
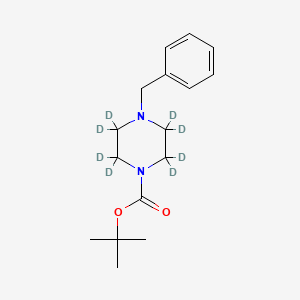
![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)
